molecular formula C10H9NO3 B7903627 3-Amino-6-methoxy-2H-chromen-2-one

3-Amino-6-methoxy-2H-chromen-2-one

Cat. No.: B7903627
M. Wt: 191.18 g/mol
InChI Key: HYTQCJBUGUATRT-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages

Chemical Reactions Analysis

3-Amino-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form chalcone hybrids.

Common reagents and conditions used in these reactions include sodium ascorbate, copper sulfate, and various organic solvents like tetrahydrofuran and water . Major products formed from these reactions include substituted coumarins, quinones, and chalcone hybrids .

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

3-Amino-6-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQCJBUGUATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 2
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 3
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 4
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 5
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 6
3-Amino-6-methoxy-2H-chromen-2-one

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